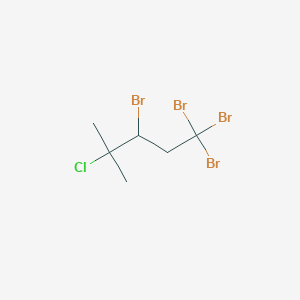![molecular formula C15H16N2O2 B14590569 N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-32-2](/img/structure/B14590569.png)
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique furoindole structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of isatin with diethyl 3-amino-2-cyano-2-pentenedioate in ethanol in the presence of triethylamine (Et3N), resulting in the formation of the desired furoindole compound . The reaction conditions are generally mild, and the process can be carried out without the need for expensive catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process allows for efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares the indole nucleus and carboxamide moiety, known for its enzyme inhibitory properties.
Furo[2,3-b]indole derivatives: Similar furoindole structure, studied for their biological activities.
Uniqueness
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the diethyl group, which may enhance its biological activity and specificity compared to other indole derivatives.
Properties
CAS No. |
61088-32-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N-diethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-3-17(4-2)15(18)13-9-12-14(19-13)10-7-5-6-8-11(10)16-12/h5-9,16H,3-4H2,1-2H3 |
InChI Key |
COBHMUZFVLMGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


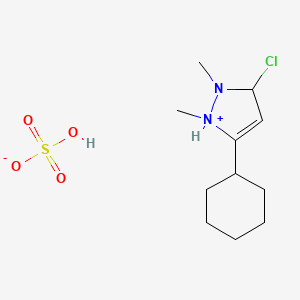

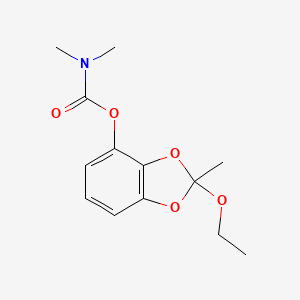
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
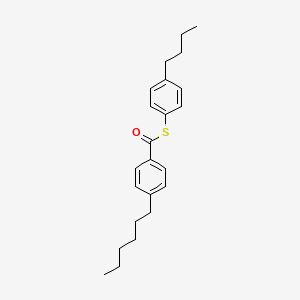
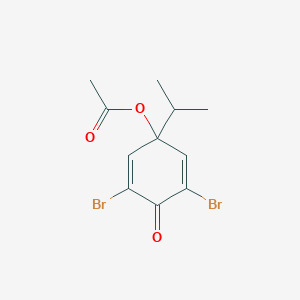
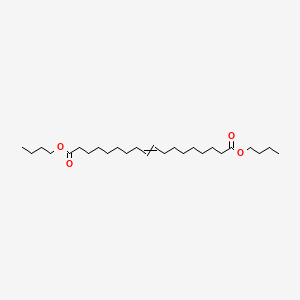
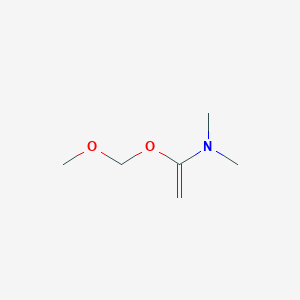
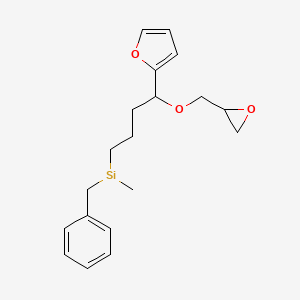
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
